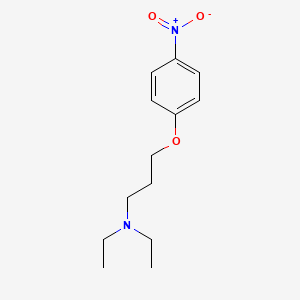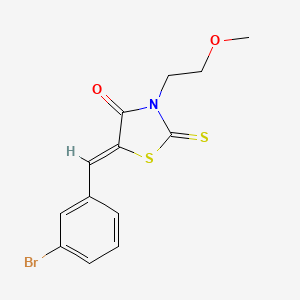![molecular formula C20H21Cl2NO2 B4738819 1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane](/img/structure/B4738819.png)
1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane
Descripción general
Descripción
1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane, also known as DPA, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of azepane derivatives and has been found to have a wide range of applications in various fields of research.
Aplicaciones Científicas De Investigación
1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane has been extensively studied in scientific research and has been found to have a wide range of applications. It has been used as a ligand for the sigma-1 receptor, which has been implicated in various physiological and pathological processes. It has also been used as a tool for studying the mechanisms of action of various drugs and compounds.
Mecanismo De Acción
The mechanism of action of 1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane involves its interaction with the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological and pathological processes. It has been found to play a role in the regulation of ion channels, neurotransmitter release, and cell survival. This compound has been found to bind to the sigma-1 receptor with high affinity and to modulate its activity.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, including voltage-gated calcium channels, and to regulate the release of neurotransmitters such as dopamine and glutamate. It has also been found to have neuroprotective effects and to promote cell survival in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane in lab experiments has several advantages and limitations. One advantage is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is its ability to modulate the activity of ion channels and neurotransmitter release, which makes it a useful tool for studying the mechanisms of action of various drugs and compounds. However, one limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane. One direction is the development of more potent and selective ligands for the sigma-1 receptor, which could have therapeutic potential for various diseases and disorders. Another direction is the study of the role of the sigma-1 receptor in various physiological and pathological processes, including pain, addiction, and neurodegenerative diseases. Finally, the use of this compound as a tool for studying the mechanisms of action of various drugs and compounds could lead to the development of new treatments for various diseases and disorders.
Propiedades
IUPAC Name |
azepan-1-yl-[3-[(2,4-dichlorophenoxy)methyl]phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO2/c21-17-8-9-19(18(22)13-17)25-14-15-6-5-7-16(12-15)20(24)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIYXGYWZYNYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4738742.png)


![3,5-dimethyl-1-[2-(4-methylphenoxy)propanoyl]piperidine](/img/structure/B4738760.png)
![ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B4738762.png)
![N-(2,6-dimethylphenyl)-2-{[4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4738773.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4738781.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4738790.png)
![ethyl 4-[(2,6-diphenyl-4-pyrimidinyl)amino]benzoate](/img/structure/B4738797.png)
![4-chloro-3-{5-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4738804.png)
![N-isopropyl-2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4738809.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4738817.png)
![ethyl 4-[({2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4738834.png)